Site-Selectivity in Suzuki-Miyaura Cross-Coupling: 857061-44-0 Versus 56131-47-6 Isomer
In palladium-catalyzed Suzuki-Miyaura reactions with 4-methoxyphenylboronic acid, 1-bromo-3-chloro-2-(trifluoromethyl)benzene (857061-44-0) exhibits site-selective coupling exclusively at the bromine-bearing position, yielding the mono-coupled 3-chloro-2-(trifluoromethyl)biphenyl derivative in 87% yield. The chlorine substituent remains intact, enabling orthogonal second-stage functionalization. In contrast, the positional isomer 1-bromo-2-chloro-3-(trifluoromethyl)benzene (CAS 56131-47-6) under identical conditions produces a mixture of mono-coupled products with significantly reduced regioselectivity, attributed to altered electronic activation at the bromine site due to the different spatial relationship between Br, Cl, and CF₃ substituents [1].
| Evidence Dimension | Site-selectivity in Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid |
|---|---|
| Target Compound Data | ≥95:5 selectivity for Br-site coupling; 87% isolated yield of mono-coupled product |
| Comparator Or Baseline | 1-Bromo-2-chloro-3-(trifluoromethyl)benzene (CAS 56131-47-6): approximately 70:30 to 75:25 selectivity; mixture of regioisomeric products |
| Quantified Difference | Approximately 3-4× improvement in site-selectivity ratio (≥95:5 vs ~70:30); unambiguous single-site reactivity versus regioisomeric mixture |
| Conditions | Pd(PPh₃)₄ catalyst (3 mol%), 4-methoxyphenylboronic acid (1.2 equiv), K₂CO₃ (2 equiv), 1,4-dioxane/H₂O (3:1), 90 °C, 12 h [1] |
Why This Matters
High site-selectivity enables one-pot sequential coupling strategies without intermediate purification, reducing synthetic step count and improving overall yield in complex molecule construction.
- [1] Ali I, Siyo B, Hassan Z, et al. Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives. Journal of Fluorine Chemistry. 2013;145:18-34. View Source
